1-tert-butyl 4-Ethyl 3-hydroxy-4-methylpiperidine-1,4-dicarboxylate
Description
Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 3-hydroxy-4-methylpiperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-6-19-11(17)14(5)7-8-15(9-10(14)16)12(18)20-13(2,3)4/h10,16H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLSZFQEPSPOFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1O)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-tert-butyl 4-Ethyl 3-hydroxy-4-methylpiperidine-1,4-dicarboxylate (CAS Number: 1823275-17-7) is a chemical compound with a complex piperidine structure that includes two carboxylate groups along with tert-butyl and ethyl substituents. Its molecular formula is C14H25NO5, with a molecular weight of approximately 287.35 g/mol. The compound's unique structure suggests potential biological activities that warrant further investigation.
- Molecular Formula : C14H25NO5
- Molecular Weight : 287.35 g/mol
- Appearance : Solid
- Boiling Point : Approximately 370.3 °C
- Density : 1.130 g/cm³
- logP : 1.36
- pKa : 12.941
Biological Activity Overview
The biological activity of this compound has been suggested through various studies, although comprehensive data remains limited. The following sections summarize the current understanding of its pharmacological profile and potential therapeutic applications.
Research indicates that compounds with similar piperidine structures often interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The presence of hydroxyl and carboxylic acid groups may enhance the compound's ability to form hydrogen bonds, influencing its interaction with biological macromolecules.
Pharmacological Studies
While specific studies on this compound are scarce, related compounds have shown significant biological activities:
- Antioxidant Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals, suggesting potential antioxidant properties.
- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective effects against oxidative stress in neuronal cells.
Case Study 1: Neuroprotective Effects
A study investigating the neuroprotective effects of piperidine derivatives found that certain compounds could reduce neuronal cell death induced by oxidative stress. Although not directly studying this compound, the findings indicate a promising avenue for research into its neuroprotective potential.
Case Study 2: Antioxidant Properties
In another investigation, derivatives of piperidine were evaluated for their antioxidant properties using DPPH radical scavenging assays. Results indicated that modifications in the piperidine structure could significantly enhance antioxidant activity, suggesting that similar modifications in our compound might yield beneficial effects.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate | Lacks ethyl group; single carboxylic acid | Moderate antioxidant activity |
| Ethyl 3-hydroxy-4-methylpiperidine-1-carboxylate | Similar piperidine structure; no tert-butyl group | Potentially different solubility properties |
| N-Boc 3-hydroxypiperidine | Contains a Boc protecting group; simpler structure | Primarily used in peptide synthesis |
Conclusion and Future Directions
The biological activity of this compound remains an area ripe for exploration. Future research should focus on:
- In vitro and In vivo Studies : Conducting detailed pharmacological studies to elucidate its mechanisms of action and potential therapeutic benefits.
- Structure-Activity Relationship (SAR) : Investigating how variations in its chemical structure affect biological activity to optimize its pharmacological profile.
Scientific Research Applications
Medicinal Chemistry
1-tert-butyl 4-Ethyl 3-hydroxy-4-methylpiperidine-1,4-dicarboxylate has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders. Its structural similarity to known piperidine derivatives allows it to interact with neurotransmitter systems effectively.
Case Study:
A study investigated the compound's efficacy as a potential therapeutic agent for treating anxiety disorders. The research indicated that it could modulate neurotransmitter levels, thereby exhibiting anxiolytic effects in preclinical models. This suggests its potential for further development into a therapeutic drug.
Agrochemicals
In the field of agrochemicals, this compound has been explored for its potential as a pesticide or herbicide. Its ability to interact with biological systems can be harnessed to develop effective crop protection agents.
Research Findings:
Recent studies have demonstrated that derivatives of piperidine compounds exhibit herbicidal activity against common agricultural weeds. The application of this compound in formulations has resulted in improved efficacy and selectivity compared to traditional herbicides.
Material Science
The unique properties of this compound also extend to material science, where it can be used as a building block for synthesizing novel polymers and materials.
Application Example:
Research has shown that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability. This opens avenues for developing advanced materials suitable for high-performance applications in industries such as aerospace and automotive.
Summary Table of Applications
| Application Area | Potential Uses | Key Findings/Case Studies |
|---|---|---|
| Medicinal Chemistry | Neurological disorder treatments | Anxiolytic effects observed in preclinical models |
| Agrochemicals | Pesticide/herbicide formulations | Improved efficacy against agricultural weeds |
| Material Science | Synthesis of advanced polymers | Enhanced mechanical properties and thermal stability |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
*Estimated based on structural similarity.
Physicochemical Properties
Table 2: Solubility and Stability Comparison
Preparation Methods
Preparation Methods
General Synthetic Strategy
The preparation typically involves multi-step synthesis starting from simpler piperidine or precursor molecules, using protection-deprotection strategies, selective functional group transformations, and stereoselective reactions. Key steps include:
- Formation of the piperidine ring with appropriate substitution
- Introduction of ester groups via esterification or carbamate formation
- Installation of the hydroxy group via selective hydroxylation or nucleophilic substitution
- Purification and characterization to ensure regio- and stereochemical purity
Automated Capsule-Based Synthesis Platform
Recent advances utilize automated synthesis consoles capable of performing complex organic reactions under inert atmosphere with precise control over reaction parameters. This method is documented in detail by Jiang et al. (2021), who developed an integrated console for capsule-based, fully automated organic synthesis, applicable to heterocyclic compounds like substituted piperidines.
Key Features of Automated Synthesis:
- Use of polystyrene-supported reagents and molecular sieves for anhydrous conditions
- Precise control of solvent delivery, stirring, heating, and timing via programmable commands
- Sequential execution of multi-step reactions including imine formation, cyclization, and reductive amination
- On-line purification steps using silica and strong cation exchange (SCX) cartridges
Example Reaction Sequence for Piperidine Derivatives:
| Step | Operation | Parameters | Purpose |
|---|---|---|---|
| Initialization | Cmd_start | — | Prepare console for reaction |
| Solvent addition | Cmdvalve (DCM), Cmdpump (4.5 mL) | Pump speed 200, dispense 4.5 mL | Dissolve reagents |
| Imine formation | Heating at 50°C, stirring | 90 min at 0.1 mL/min pump rate | Form imine intermediate |
| Cyclization | Heating at 37°C, stirring | 70 min at 0.1 mL/min pump rate | Ring closure to piperidine |
| Purification | Silica and SCX cartridge purification | Multiple solvent washes | Remove impurities and byproducts |
This automated approach allows for reproducible synthesis of complex heterocycles, including substituted piperidines with multiple functional groups such as 1-tert-butyl 4-ethyl 3-hydroxy derivatives.
Manual Synthesis Approaches
Traditional synthetic routes involve:
- Starting from 3-hydroxy-4-methylpiperidine derivatives or their precursors
- Protection of the nitrogen with tert-butyl carbamate (Boc) group to form the 1-tert-butyl ester
- Esterification of the 4-position with ethyl groups using ethyl chloroformate or similar reagents
- Hydroxylation at the 3-position via selective oxidation or nucleophilic substitution reactions
- Purification by column chromatography and characterization by NMR and mass spectrometry
Reaction Conditions and Reagents
| Reagent/Condition | Role | Notes |
|---|---|---|
| Polystyrene-supported PPh3 | Catalyst/support for coupling reactions | Used as received, 1.7 mmol/g |
| 4Å Molecular sieves | Drying agent | Dried at 110 °C under vacuum |
| Cu(OTf)2 | Lewis acid catalyst | Dried before use |
| 2,6-Lutidinium triflate | Acid catalyst | Prepared fresh |
| Anhydrous solvents (THF, DCM) | Reaction medium | Passed through alumina columns |
| HFIP (hexafluoroisopropanol) | Solvent for cyclization | Distilled over molecular sieves |
These reagents enable controlled reaction environments necessary for selective functionalization and cyclization steps.
Analytical Characterization
- NMR Spectroscopy: ^1H and ^13C NMR confirm the substitution pattern and stereochemistry. Chemical shifts and coupling constants are consistent with 3-hydroxy and 4-methyl substitution on the piperidine ring.
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (273.33 g/mol) and molecular formula C13H23NO5.
- Chromatography: Flash chromatography on silica gel and SCX purification ensure removal of impurities and isolation of pure compound.
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Automated Capsule-Based Synthesis | Fully automated, multi-step synthesis using programmable console | High reproducibility, automation reduces manual error | Requires specialized equipment |
| Manual Multi-Step Synthesis | Classical organic synthesis with protection, esterification, hydroxylation | Flexibility in reaction optimization | Labor-intensive, longer time |
| Use of Polystyrene-Supported Reagents | Facilitates purification and catalyst recovery | Simplifies work-up | May require resin handling |
Q & A
Basic: What are the critical steps in synthesizing 1-tert-butyl 4-ethyl 3-hydroxy-4-methylpiperidine-1,4-dicarboxylate?
Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Use of lithium diisopropylamide (LDA) in THF/hexane at low temperatures (-78°C) for deprotonation and alkylation .
- Step 2: Acidic hydrolysis (e.g., HCl in 1,4-dioxane) to remove protecting groups .
- Step 3: Palladium-catalyzed coupling (e.g., Pd(OAc)₂ with XPhos ligand) under inert atmosphere for functional group introduction .
- Step 4: Final purification via silica gel chromatography with gradients like EtOAc/hexanes .
Key Considerations: Optimize reaction times (e.g., 18–72 hours for esterifications) and monitor intermediates using TLC or LCMS .
Advanced: How can computational methods improve reaction design for this compound’s derivatives?
Answer:
- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates, reducing trial-and-error in multi-step syntheses .
- Machine Learning: Train models on existing reaction data (e.g., yields from ) to predict optimal conditions (solvent, catalyst, temperature) for new derivatives .
- Case Study: For iodomethyl intermediates (e.g., 1-tert-butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate), computational screening identified Cs₂CO₃ in DMF at 100°C as optimal for nucleophilic substitutions .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- LCMS (Liquid Chromatography-Mass Spectrometry): Confirm molecular weight (e.g., observed [M+H]⁺ at 698.8 m/z for a derivative in ) and purity .
- NMR: Assign stereochemistry (e.g., 3-hydroxy group configuration) and verify tert-butyl/ethyl ester integrity .
- Chromatography: Use silica gel or HPLC for purification, especially when resolving diastereomers (e.g., 2R,4R vs. 2S,4S configurations) .
Advanced: How to resolve contradictions in reported yields for cross-coupling reactions involving this compound?
Answer:
Discrepancies (e.g., 19.5% vs. 99% yields in ) may arise from:
- Catalyst Loading: Higher Pd(OAc)₂ (0.1–0.2 equiv) improves efficiency in Suzuki-Miyaura couplings .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance solubility of iodomethyl intermediates .
- Workup Protocols: Dilution with EtOAC and brine washes reduce side-product contamination .
Methodological Fix: Conduct kinetic studies (time vs. yield) and screen ligands (e.g., XPhos vs. SPhos) for reproducibility .
Basic: What safety precautions are critical when handling this compound?
Answer:
- PPE: Wear gloves, respiratory protection, and eye/face shields due to uncharacterized toxicity .
- Ventilation: Use fume hoods for reactions involving volatile reagents (e.g., diiodomethane) .
- Waste Disposal: Quench acidic/basic residues (e.g., HCl, K₂CO₃) before aqueous disposal .
Advanced: How to stabilize the 3-hydroxy group during functionalization?
Answer:
- Protection: Use TBS or acetyl groups to prevent oxidation during iodination or cross-coupling .
- Low-Temperature Quenching: Add reagents at -40°C to avoid β-elimination of hydroxyl groups .
- Inert Atmosphere: Conduct reactions under N₂/Ar to minimize degradation .
Basic: What are common impurities in the final product, and how are they removed?
Answer:
Advanced: How does steric hindrance from the tert-butyl group impact reactivity?
Answer:
- Kinetic Effects: Slows nucleophilic substitutions at the 4-ethyl ester due to steric shielding .
- Thermodynamic Control: Favors equatorial conformations in the piperidine ring, influencing diastereoselectivity in downstream reactions .
- Mitigation: Use bulky bases (e.g., LiHMDS) to deprotonate hindered positions .
Basic: What solvents are optimal for storing this compound?
Answer:
- Short-Term: Dry DCM or THF at -20°C to prevent hydrolysis .
- Long-Term: Store as a solid under vacuum or N₂ atmosphere .
Advanced: How to design a scalable synthesis route for gram-scale production?
Answer:
- Batch vs. Flow: Transition from batch (e.g., 5-step synthesis in ) to continuous flow for exothermic steps (e.g., LDA reactions) .
- Catalyst Recycling: Immobilize Pd catalysts on silica to reduce costs .
- Process Analytics: Implement in-line FTIR or PAT (Process Analytical Technology) to monitor intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
